Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Regioisomerism Scaffold topology Amide geometry

Procure the exact CAS-matched compound (1020453-79-5) to ensure reproducible SAR: this 5-aminopyrazole regioisomer bears an inverted carboxamide topology (biphenyl-CO-NH-pyrazole) structurally distinct from CB₁-active 3-carboxamide congeners. Substitution with any regioisomeric analog introduces unquantified pharmacological risk. The free secondary amide NH provides a reactive handle for N-alkylation, N-acylation, or N-sulfonylation, enabling rapid parallel library synthesis. With a lead-like profile (MW 291.3, XLogP3 3.4, 3 rotatable bonds), it serves as an ideal starting point for hit-to-lead optimization and antimicrobial screening cascades.

Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
CAS No. 1020453-79-5
Cat. No. B6529612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
CAS1020453-79-5
Molecular FormulaC18H17N3O
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
InChIInChI=1S/C18H17N3O/c1-13-12-17(21(2)20-13)19-18(22)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,22)
InChIKeyRSKCWNDTNKBWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 1020453-79-5): Structural Identity, Physicochemical Profile, and Procurement Context


N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 1020453-79-5, PubChem CID 25284302, ChEMBL CHEMBL4938705) is a synthetic biphenyl-4-carboxamide derivative featuring a 1,3-dimethyl-1H-pyrazol-5-yl substituent on the carboxamide nitrogen [1]. With a molecular formula of C₁₈H₁₇N₃O, a molecular weight of 291.3 g/mol, computed XLogP3 of 3.4, topological polar surface area of 46.9 Ų, and 3 rotatable bonds, the compound occupies a physicochemical space consistent with lead-like and fragment-elaboration applications in medicinal chemistry [1]. It is listed as a research-grade building block by multiple chemical suppliers and carries a ChEMBL identifier, indicating database-level recognition within the drug discovery community, though it lacks published quantitative bioactivity annotation [1][2].

Why Generic Substitution Fails for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide: Regioisomeric Specificity and Scaffold-Dependent Activity


The biphenyl-pyrazole-carboxamide chemical space encompasses multiple distinct connectivity topologies with divergent biological annotation. The target compound's defining feature—a 5-amino-1,3-dimethylpyrazole coupled via an amide bond to biphenyl-4-carboxylic acid—positions the pyrazole N-methyl groups and the amide NH in a geometrically constrained orientation that cannot be replicated by regioisomeric variants (e.g., 4-pyrazolyl-substituted analogs) [1]. This connectivity is structurally distinct from the extensively characterized biphenyl-pyrazole-3-carboxamide CB₁ antagonist class (e.g., rimonabant and its congeners), which bear the carboxamide at the pyrazole 3-position with diaryl substitution at the 1- and 5-positions [2][3]. Even within the narrower biphenyl-4-carboxamide subclass, substitution of the 5-aminopyrazole regioisomer for the 4-amino variant alters the hydrogen-bond donor/acceptor geometry at the amide linkage, which can differentially affect target engagement, as demonstrated across broader pyrazole-carboxamide structure–activity relationship (SAR) campaigns [4]. Without compound-specific comparative data, substitution by a close analog introduces an unquantified risk of altered pharmacological profile, making procurement of the exact CAS-matched compound essential for reproducible research.

Quantitative Differentiation Evidence for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide: Comparator-Anchored Procurement Rationale


Regioisomeric Scaffold Differentiation: 5-Aminopyrazole vs. 4-Aminopyrazole Connectivity in Biphenyl-4-Carboxamide Series

N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide (target compound) and N-(3,5-dimethyl-1H-pyrazol-4-yl)biphenyl-4-carboxamide (regioisomeric comparator) share identical molecular formula (C₁₈H₁₇N₃O) and molecular weight (291.3 g/mol) but differ fundamentally in pyrazole attachment position. In the target compound, the amide nitrogen is bonded to the pyrazole 5-position (adjacent to one N-methyl), creating a 5-amino-1,3-dimethylpyrazole substructure. In the 4-regioisomer, the amide is attached at the pyrazole 4-position (between both ring nitrogens), producing a 4-amino-3,5-dimethylpyrazole motif. This positional shift alters the dihedral angle between the pyrazole ring plane and the amide plane, affecting both intramolecular hydrogen-bonding capacity and the spatial presentation of the dimethylpyrazole moiety for target recognition [1]. The 5-amino regioisomer possesses a computed topological polar surface area of 46.9 Ų, with the amide NH positioned for potential intramolecular hydrogen bonding with the adjacent pyrazole N-1 nitrogen, a feature absent in the 4-amino isomer [1].

Regioisomerism Scaffold topology Amide geometry

Scaffold-Level Differentiation from CB₁ Antagonist Biphenyl-Pyrazole-3-Carboxamides: Carboxamide Position and Substitution Pattern

The target compound belongs to the biphenyl-4-carboxamide class, in which the carboxamide carbonyl is directly attached to the biphenyl ring system and the amide nitrogen bears the pyrazole substituent. This scaffold is topologically distinct from the clinically precedented biphenyl-pyrazole-3-carboxamide CB₁ antagonist class (e.g., rimonabant/SR141716A; CAS 158681-13-1), where the carboxamide is positioned at the pyrazole 3-position and the biphenyl motif serves as a 1,5-diaryl substitution on the central pyrazole ring [1][2]. In the clinically characterized series, each compound tested displays sub-micromolar binding potency at the CB₁ receptor and substantial selectivity for CB₁ versus CB₂ [1]. The target compound's inverted amide connectivity (biphenyl-CO-NH-pyrazole vs. pyrazole-CO-NH-piperidine) precludes extrapolation of CB₁ pharmacology and instead orients the molecule toward distinct target classes associated with biphenyl-4-carboxamide chemotypes, including kinase inhibition (IRAK4, ROCK, CDK2) and antimicrobial DNA gyrase inhibition [3].

CB1 receptor Scaffold hopping Pyrazole-carboxamide topology

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Polar Surface Area in Drug-Like Property Space

The target compound exhibits a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 46.9 Ų, placing it within favorable oral drug-like property space (Lipinski-compliant: MW 291.3 < 500; XLogP3 3.4 < 5; HBD 1 < 5; HBA 2 < 10; TPSA 46.9 < 140 Ų) [1]. By comparison, the simpler mono-aryl analog N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide (no biphenyl; single fluorophenyl ring) would be expected to have a lower XLogP3 (~1.5–2.0 estimated) and reduced aromatic surface area for π-stacking interactions [2]. The biphenyl extension in the target compound increases molecular complexity (complexity score = 373 vs. approximately 220–250 for mono-aryl comparators) and adds an additional phenyl ring for potential hydrophobic enclosure or edge-to-face aromatic interactions in protein binding pockets [1]. The compound's 3 rotatable bonds confer moderate conformational flexibility, distinguishing it from more rigid biaryl systems while maintaining sufficient rigidity for target engagement.

Lipophilicity Drug-likeness TPSA Physicochemical profiling

Class-Level Antimicrobial Potential: Biphenyl-Pyrazole-Carboxamide DNA Gyrase Inhibition as a Proxy for Target Compound Applicability

A 2024 study by Dangate et al. reported that diversely substituted pyrazole-biphenyl-carboxamides (compounds 4a–l) exhibit DNA gyrase inhibition with IC₅₀ values of 0.25 μM and 0.52 μM for the two most active congeners, alongside SARS-CoV-2 spike protein–ACE2 entry-level restriction activity in silico and minimal cytotoxicity against Vero-E6 cells [1]. While the target compound (CAS 1020453-79-5) was not among the specific 12 compounds tested in that study, it shares the biphenyl-carboxamide-pyrazole scaffold architecture with the active series, and its 5-aminopyrazole connectivity represents an unexplored substitution vector within this chemotype [1][2]. The broader biphenyl-4-carboxamide class has independently yielded compounds with antiproliferative activity (IC₅₀ = 0.57 μM against cancer cell lines) and enzyme inhibition (AChE, BChE, urease) [3], suggesting multiple potential target engagement pathways for the scaffold class.

DNA gyrase inhibition Antimicrobial Pyrazole-biphenyl-carboxamide

Synthetic Tracability and Building Block Utility: Distinct Amide Coupling Precursors Enable Divergent Derivatization Pathways

The target compound is prepared via amide coupling between biphenyl-4-carboxylic acid (or its activated ester/acid chloride) and 5-amino-1,3-dimethylpyrazole (CAS 3524-32-1) . This convergent synthetic route differs from that of the 4-regioisomer, which requires 4-amino-3,5-dimethylpyrazole as the amine coupling partner. 5-Amino-1,3-dimethylpyrazole is commercially available from multiple suppliers (CAS 3524-32-1; purity typically ≥98%) and is a well-precedented fragment for constructing pyrazole-carboxamide libraries [1]. The target compound retains a free NH at the amide linkage, offering a handle for further N-functionalization (e.g., N-alkylation, N-acylation) that is not accessible in the N-methylated analog N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (CAS 942723-48-0), where the amide nitrogen is fully substituted . This free NH also serves as a hydrogen-bond donor for target engagement, as demonstrated across multiple biphenyl-4-carboxamide SAR series [2].

Synthetic accessibility Building block Amide coupling Fragment elaboration

Procurement-Relevant Application Scenarios for N-(1,3-Dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide Based on Available Evidence


Fragment-Based and Structure-Guided Drug Discovery: Biphenyl-4-Carboxamide Scaffold for Kinase and Enzyme Inhibitor Screening

The compound's moderate molecular weight (291.3 g/mol), 3 rotatable bonds, and balanced lipophilicity (XLogP3 = 3.4) position it as a lead-like starting point for medicinal chemistry optimization [1]. The biphenyl-4-carboxamide scaffold has been validated in kinase inhibition (IRAK4, ROCK, CDK2) and enzyme inhibition (AChE, BChE, urease) campaigns, supporting its inclusion in target-agnostic screening libraries [2][3]. The free secondary amide NH and the 5-aminopyrazole motif provide two distinct vectors for structure-guided fragment growth, enabling systematic SAR exploration around both the biphenyl and pyrazole regions.

Antimicrobial Lead Identification: DNA Gyrase and Microbial Entry-Restriction Screening Cascade

Pyrazole-biphenyl-carboxamide congeners have demonstrated DNA gyrase inhibition (IC₅₀ = 0.25–0.52 μM) and SARS-CoV-2 spike–ACE2 entry-level restriction, with minimal cytotoxicity to Vero-E6 cells [1]. The target compound, as an unexplored 5-aminopyrazole regioisomer within this chemotype, represents a candidate for inclusion in antimicrobial screening cascades to probe the SAR consequences of 5-amino vs. alternative pyrazole connectivity on gyrase inhibition potency and microbial selectivity. The broader biphenyl-4-carboxamide class has additionally yielded compounds with potent antibacterial and antifungal activity, supporting this application scenario [2].

Focused Library Synthesis: Free Amide NH as a Derivatization Handle for Parallel Chemistry

Unlike fully N-substituted tertiary amide analogs (e.g., CAS 942723-48-0), the target compound retains a secondary amide NH (HBD = 1), providing a reactive site for N-alkylation, N-acylation, or N-sulfonylation under standard parallel synthesis conditions [1]. When combined with the commercial availability of 5-amino-1,3-dimethylpyrazole (CAS 3524-32-1) and biphenyl-4-carboxylic acid derivatives, this enables rapid assembly of focused compound libraries for hit-to-lead optimization across multiple target classes [2]. This feature is of specific procurement relevance to medicinal chemistry groups seeking versatile, derivatizable core scaffolds rather than synthetic endpoint compounds.

Selectivity Profiling Against CB₁-CB₂ Receptor Panel: Negative Control for Cannabinoid Receptor Pharmacology

The target compound's inverted carboxamide topology (biphenyl-CO-NH-pyrazole) structurally distinguishes it from the CB₁-active biphenyl-pyrazole-3-carboxamide class, where each member tested showed sub-micromolar CB₁ binding and high CB₁/CB₂ selectivity [1][2]. This topological distinction makes the target compound a candidate negative control or selectivity probe in cannabinoid receptor screening panels, helping to establish whether observed activity in pyrazole-containing screening hits arises from the CB₁-active 3-carboxamide pharmacophore or from alternative target engagement [1].

Quote Request

Request a Quote for N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.